Chemical structure and properties of 3,5-Dichloro-2-fluoro-6-iodopyridine
Chemical structure and properties of 3,5-Dichloro-2-fluoro-6-iodopyridine
An In-Depth Technical Guide to 3,5-Dichloro-2-fluoro-6-iodopyridine: Synthesis, Properties, and Application
For the modern medicinal chemist and drug development scientist, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to accessing novel chemical space and modulating pharmacological properties. Among these, the polysubstituted pyridine core offers a versatile platform for structural elaboration. This guide provides a detailed examination of 3,5-Dichloro-2-fluoro-6-iodopyridine, a key building block whose distinct electronic and steric properties, combined with its orthogonally reactive halogen substituents, make it an invaluable tool in synthetic chemistry.
Core Compound Identification and Structure
3,5-Dichloro-2-fluoro-6-iodopyridine is a synthetically useful halogenated pyridine derivative. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 5, a fluorine atom at position 2, and an iodine atom at position 6.
-
Chemical Name: 3,5-Dichloro-2-fluoro-6-iodopyridine
-
CAS Number: 406676-35-5[1]
-
Molecular Formula: C₅HCl₂FIN
-
Molecular Weight: 291.88 g/mol
Caption: 2D Structure of 3,5-Dichloro-2-fluoro-6-iodopyridine.
Physicochemical and Spectroscopic Profile
While specific experimental data for 3,5-dichloro-2-fluoro-6-iodopyridine is not widely published, its properties can be reliably inferred from its precursor and structurally related analogs.
Physicochemical Data Summary
The following table presents data for the direct precursor, 3,5-dichloro-2-fluoropyridine, and a related compound, 3,5-dichloro-2,4,6-trifluoropyridine, to provide a comparative context.
| Property | 3,5-Dichloro-2-fluoropyridine[2] | 3,5-Dichloro-2,4,6-trifluoropyridine[3] | 3,5-Dichloro-2-fluoro-6-iodopyridine (Predicted) |
| Molecular Weight | 165.98 g/mol | 201.96 g/mol | 291.88 g/mol |
| Physical State | Solid | Colorless to pale yellow liquid/solid | Likely a solid at room temperature |
| Melting Point | Not reported | 24-26 °C | Higher than 24-26 °C due to increased MW and iodine |
| Boiling Point | Not reported | 159-160 °C | Significantly higher than 160 °C |
| Solubility | Not reported | Insoluble in water[3][4] | Insoluble in water; soluble in organic solvents |
| Density | Not reported | 1.622 g/mL at 25 °C | Higher than 1.622 g/mL |
Spectroscopic Characterization (Predicted)
The spectroscopic signature is critical for reaction monitoring and final product confirmation.
-
¹H NMR: The proton spectrum is expected to be simple, showing a single peak for the proton at the C4 position. Due to the electronic effects of the adjacent chlorine atoms, this singlet would likely appear in the downfield region, estimated around δ 8.0-8.3 ppm in CDCl₃.
-
¹⁹F NMR: The fluorine NMR spectrum will display a singlet corresponding to the single fluorine atom at the C2 position.
-
¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons, each influenced by the attached halogen substituents. The C-I bond is the most polarizable, which will significantly shield the C6 carbon relative to the C-Cl and C-F bonded carbons.
Synthesis and Purification
The synthesis of 3,5-dichloro-2-fluoro-6-iodopyridine is best approached via a two-step sequence starting from the commercially available 2,3,5-trichloropyridine.
Caption: Synthetic workflow for 3,5-Dichloro-2-fluoro-6-iodopyridine.
Step 1: Synthesis of 3,5-Dichloro-2-fluoropyridine
The initial step involves a nucleophilic aromatic substitution (SNAᵣ) reaction, specifically a halogen exchange (Halex), to replace the chlorine at the activated C2 position with fluorine.
-
Causality: The C2 position is the most electron-deficient carbon on the 2,3,5-trichloropyridine ring due to the inductive effect and lone pair repulsion from the adjacent nitrogen atom. This makes it highly susceptible to nucleophilic attack. Potassium fluoride (KF) is a common and effective fluorine source for this transformation. High-boiling polar aprotic solvents like DMSO are required to achieve the necessary temperature and solubilize the fluoride salt.
Experimental Protocol:
-
To a flask charged with 2,3,5-trichloropyridine (1.0 eq), add anhydrous potassium fluoride (2.0-3.0 eq) and anhydrous DMSO.
-
Heat the reaction mixture to 180-200 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 3,5-dichloro-2-fluoropyridine.[5]
Step 2: Synthesis of 3,5-Dichloro-2-fluoro-6-iodopyridine
This step utilizes a directed ortho-metalation (DoM) strategy, where the fluorine and nitrogen atoms direct a strong base to deprotonate the C6 position, followed by quenching with an electrophilic iodine source.
-
Causality: The C6 position is the most acidic proton on the 3,5-dichloro-2-fluoropyridine ring. The fluorine at C2 and the ring nitrogen act as a powerful directing group for lithiation. Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for this deprotonation, minimizing the risk of nucleophilic attack on the pyridine ring. The resulting lithiated species is a potent nucleophile that readily reacts with molecular iodine (I₂) to form the C-I bond.
Experimental Protocol:
-
Dissolve 3,5-dichloro-2-fluoropyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of LDA (1.1-1.2 eq) in THF/hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 3,5-dichloro-2-fluoro-6-iodopyridine.
Chemical Reactivity and Applications in Synthesis
The primary synthetic value of this molecule lies in the differential reactivity of its halogen substituents, enabling sequential, site-selective cross-coupling reactions. The reactivity order for palladium-catalyzed cross-coupling is well-established: C-I > C-Br > C-Cl >> C-F . This hierarchy allows for the selective functionalization of the C6 position while leaving the chlorine atoms untouched for subsequent transformations.
Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides, catalyzed by palladium and a copper(I) co-catalyst.[6] The high reactivity of the C-I bond at the C6 position makes it the exclusive site for this transformation under standard conditions.
Experimental Protocol (Representative):
-
To a reaction vessel, add 3,5-dichloro-2-fluoro-6-iodopyridine (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (5-10 mol%).
-
Under an inert atmosphere, add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 6-alkynyl-3,5-dichloro-2-fluoropyridine by column chromatography.
Suzuki-Miyaura Coupling (C-C sp² Bond Formation)
The Suzuki-Miyaura coupling is one of the most widely used reactions for forming C-C bonds between aryl halides and organoboron compounds (boronic acids or esters).[7][8] Again, the C-I bond at C6 is the preferred reactive site.
Experimental Protocol (Representative):
-
Combine 3,5-dichloro-2-fluoro-6-iodopyridine (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq) in a reaction flask.
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and water.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the 6-aryl-3,5-dichloro-2-fluoropyridine product by column chromatography or recrystallization.
Role in Drug Discovery and Medicinal Chemistry
3,5-Dichloro-2-fluoro-6-iodopyridine serves as a "linchpin" fragment for building complex molecular architectures. Its utility stems from:
-
Sequential Functionalization: The ability to perform a Suzuki or Sonogashira reaction at the C6-iodo position, and then subsequently target the C-Cl bonds under different conditions, allows for the controlled, stepwise introduction of three different substituents onto the pyridine core.
-
Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions, while also lowering the pKa of the pyridine nitrogen.
-
Vectorial Elaboration: The pyridine scaffold provides a defined three-dimensional vector for positioning substituents, which is crucial for optimizing interactions with biological targets like enzyme active sites or protein receptors.
Safety and Handling
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and incompatible materials.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
-
PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.
- Google Patents. (n.d.). Process for the preparation of fluorinated pyridines.
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). United States Patent.
-
Pozdena, O., et al. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Retrieved February 13, 2026, from [Link]
-
Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Preparation of difluorpyridine compounds.
-
Nature. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Retrieved February 13, 2026, from [Link]
-
Lipshutz, B. H., et al. (n.d.). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. PMC. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved February 13, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
-
MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved February 13, 2026, from [Link]
-
NIST. (n.d.). Pyridine, 3,5-dichloro-2,4,6-trifluoro-. Retrieved February 13, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Lithiation / Iodination. Retrieved February 13, 2026, from [Link]
-
Arkat USA. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved February 13, 2026, from [Link]
-
ChemRxiv. (n.d.). Two-Step Continuous-Flow Synthesis of 6-Membered Cyclic Iodonium Salts via Anodic Oxidation. Retrieved February 13, 2026, from [Link]
-
Molecules. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved February 13, 2026, from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. Retrieved February 13, 2026, from [Link]
-
MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved February 13, 2026, from [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved February 13, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 3,5-Dichloro-2-fluoropyridine | C5H2Cl2FN | CID 2783256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. fishersci.com [fishersci.com]
